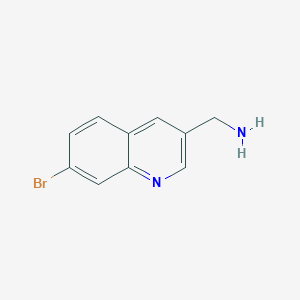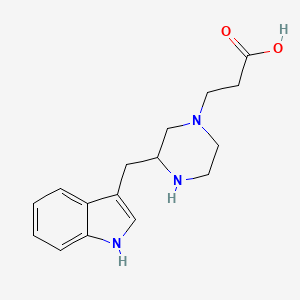![molecular formula C8H15N5 B14175955 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole CAS No. 920748-42-1](/img/structure/B14175955.png)
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a pyrrolidine moiety and an isopropyl group
Méthodes De Préparation
The synthesis of 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is synthesized through the oxidation of pyrrolidine derivatives.
Tetrazole Ring Formation: The tetrazole ring is formed via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Substitution Reactions: The final compound is obtained by introducing the isopropyl group through substitution reactions under specific conditions.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Cyclization: Under certain conditions, the compound can undergo cyclization to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Applications De Recherche Scientifique
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is investigated for its potential use in manufacturing processes and as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The pyrrolidine moiety contributes to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole can be compared with similar compounds such as:
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole: Similar structure but with an imidazole ring instead of a tetrazole ring.
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole: Features a pyrazole ring, offering different chemical properties.
1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-triazole: Contains a triazole ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its tetrazole ring, which provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
920748-42-1 |
|---|---|
Formule moléculaire |
C8H15N5 |
Poids moléculaire |
181.24 g/mol |
Nom IUPAC |
1-propan-2-yl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C8H15N5/c1-6(2)13-8(10-11-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
IFRIXSQWSHDZLZ-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)N1C(=NN=N1)[C@H]2CCCN2 |
SMILES canonique |
CC(C)N1C(=NN=N1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



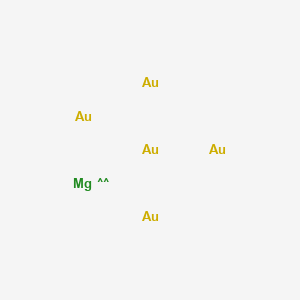

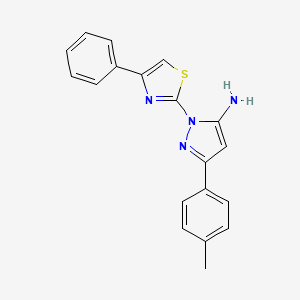
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
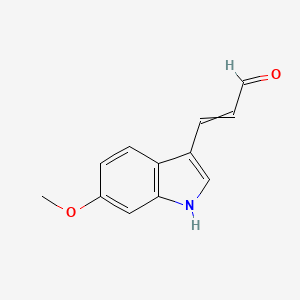
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
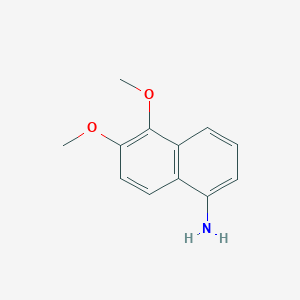
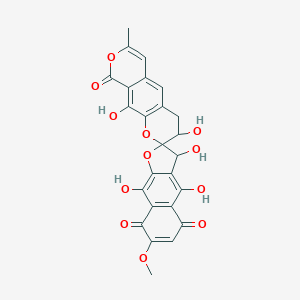
![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
